molecular formula C6H6BIO2 B1360912 2-Iodophenylboronic acid CAS No. 1008106-86-2

2-Iodophenylboronic acid

Cat. No. B1360912
M. Wt: 247.83 g/mol
InChI Key: MGUDXXNWLVGZIF-UHFFFAOYSA-N
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Description

2-Iodophenylboronic acid is a chemical compound used in various chemical reactions . It is known to catalyze the formation of amide bonds from amines and carboxylic acids .


Synthesis Analysis

Pinacol boronic esters, which include 2-Iodophenylboronic acid, are valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported .


Molecular Structure Analysis

The empirical formula of 2-Iodophenylboronic acid is C6H6BIO2, and its molecular weight is 247.83 .


Chemical Reactions Analysis

2-Iodophenylboronic acid is used in Suzuki–Miyaura coupling reactions . It has been found that the boronic acid is the most reactive species in these reactions .


Physical And Chemical Properties Analysis

The molecular weight of 2-Iodophenylboronic acid is 247.83 . More detailed physical and chemical properties may be available from specialized databases or suppliers .

Scientific Research Applications

Chemiluminescence Enhancement

  • Enhancement of Chemiluminescent Reactions : 2-Iodophenylboronic acid has been shown to significantly enhance the chemiluminescent reaction catalyzed by horseradish peroxidase, used in analytical biochemistry for sensitive detection methods (Kricka et al., 1996).
  • Interactions with Saccharides in Chemiluminescence : It plays a role in the molecular recognition of mono- and disaccharides through interactions with their diol groups, enhancing the chemiluminescence detection in capillary electrophoresis (Tsukagoshi et al., 2006).

Crystal Engineering and Supramolecular Chemistry

  • Supramolecular Architecture : 2-Iodophenylboronic acid contributes to the formation of three-dimensional structures in crystal engineering, demonstrating the ability to form channels occupied by water molecules (Shimpi et al., 2007).
  • Synthesis of Rigid m-Terphenyl Derivatives : It is used in the synthesis of m-terphenyl derivatives, which are important for their potential use as tectons in crystal engineering (Wright & Vinod, 2003).

Sensing Applications

  • Fluorescent Chemosensor for Saccharides : A study demonstrated the use of 2-Iodophenylboronic acid stabilized gold clusters as fluorescent chemosensors for different saccharides, exploiting the excimer emission quenching mechanism (Thakarda et al., 2021).

Catalysis in Chemical Synthesis

  • Suzuki-Miyaura Coupling Polymerization : This compound is used in catalyst-transfer Suzuki-Miyaura coupling polymerizations for the precision synthesis of poly(p-phenylene), indicating its role in facilitating controlled polymerization reactions (Yokozawa et al., 2010).
  • Synthesis of Arylphenol Derivatives : It is employed in one-pot syntheses involving Suzuki–Miyaura coupling, demonstrating versatility in producing phenol derivatives (Kikushima & Nishina, 2015).

Biomedical Research

  • Synthesis of Iodinated Derivatives for Medical Imaging : 2-Iodophenylboronic acid has been used in the synthesis of iodinated derivatives, which have applications in medicalimaging and diagnostics, particularly for targeting specific cancer cells (Kinsey & Kassis, 1993).

Organic Synthesis

  • Regioselective Synthesis of Ortho-Iodobiphenylboronic Acid Derivatives : It is crucial in the regioselective synthesis of ortho-iodobiphenylboronic acids, which have been shown to have significant antibacterial and antifungal activity, as well as potential as organocatalysts (Al‐Zoubi et al., 2020).
  • Synthesis of Thiophene Derivatives for Pharmacological Applications : Its role in the Suzuki cross-coupling reaction to synthesize thiophene derivatives suggests potential applications in the development of new pharmaceutical compounds (Ikram et al., 2015).

Molecular Tectonics

  • Construction of Supramolecular Networks : 2-Iodophenylboronic acid is utilized in molecular tectonics, particularly in directing the construction of supramolecular networks through hydrogen bonding of boronic acids (Fournier et al., 2003).

Safety And Hazards

2-Iodophenylboronic acid is considered hazardous. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(2-iodophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BIO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGUDXXNWLVGZIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1I)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647760
Record name (2-Iodophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodophenylboronic acid

CAS RN

1008106-86-2
Record name (2-Iodophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Iodophenylboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 1,2-diiodobenzene (0.102 g, 3.08 mmol) in 60 mL of a mixture of THF and diethylether (Et2O) (1:1) was added dropwise at −78° C. isopropylmagnesium chloride (2 M in THF, 1.54 mL, 3.08 mmol). After the mixture was stirred for 2 h at that temperature, B(OiPr)3 (1.74 g 2.12 mL, 9.24 mmol) was added. The solution was warmed to room temperature overnight; then 40 mL of HCl (10%) was added, and the resulting mixture was stirred for 30 min at room temperature. The aqueous layer was extracted with Et2O (50 mL, 3 times). Drying over Na2SO4, evaporation and purification by flash chromatography gave 0.62 g of the pure product (82%).
Quantity
0.102 g
Type
reactant
Reaction Step One
Quantity
1.54 mL
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.12 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
79
Citations
RM Al-Zoubi, WK Al-Jammal, R McDonald - New Journal of Chemistry, 2020 - pubs.rsc.org
… Accordingly, a derivative like 5-methoxy-2-iodophenylboronic acid (MIBA) with a more basic iodide was found to be a more reactive catalyst by forming a stronger iodine–hydrogen …
Number of citations: 15 pubs.rsc.org
N Gernigon, H Zheng, DG Hall - Tetrahedron Letters, 2013 - Elsevier
… We have designed a recyclable resin-supported derivative of 5-methoxy-2-iodophenylboronic acid as a heterogeneous catalyst active in ambient conditions for promoting direct …
Number of citations: 34 www.sciencedirect.com
RM Al-Zoubi - 3rd International Conference on New Trends in …, 2017 - icntcconference.com
… More recently, Hall and co-workers in 2008 demonstrated that 2-iodophenylboronic acids 3 and later on the second generation, 3-methoxy-2iodophenylboronic acid, MIBA, 4 as …
Number of citations: 0 icntcconference.com
VN Nemykin, AV Maskaev, MR Geraskina… - Inorganic …, 2011 - ACS Publications
… -fluoro-6-iodophenylboronic acid or 2-iodophenylboronic acid in acetic or trifluoroacetic acid, … derivative from 2-iodophenylboronic acid 14 resulted in the formation of unstable products. …
Number of citations: 30 pubs.acs.org
N Gernigon, RM Al-Zoubi, DG Hall - The Journal of organic …, 2012 - ACS Publications
… Overall, the direct amidation reaction using 10 mol % of 5-methoxy-2-iodophenylboronic acid catalyst 4f provides faster reactions and higher product yields when compared to our first-…
Number of citations: 250 pubs.acs.org
S Fatemi, N Gernigon, DG Hall - Green Chemistry, 2015 - pubs.rsc.org
… the identification of more economical and more practical conditions for direct amidation of carboxylic acids and amines using the MIBA catalyst (5-methoxy-2-iodophenylboronic acid, 6) …
Number of citations: 55 pubs.rsc.org
DG Hall, T Verdelet - Encyclopedia of Reagents for Organic …, 2001 - Wiley Online Library
2‐Iodophenylboronic Acid - Hall - Major Reference Works - Wiley Online Library …
Number of citations: 0 onlinelibrary.wiley.com
X Kang, D Wang, K Sun, X Dong, W Hui… - Journal of Materials …, 2023 - pubs.rsc.org
… Among the used modifiers, 2-iodophenylboronic acid (2-IPBA) is optimal due to the strongest coordination with Ni vacancies. In addition, we further explore the influence of iodophenyl …
Number of citations: 0 pubs.rsc.org
B Sheng, C Zeng, J Chen, WC Ye… - European Journal of …, 2022 - Wiley Online Library
… Procedure B: When the reaction was conducted under identical conditions to those detailed immediately above but using 2-iodophenylboronic acid (5 d) instead of bromo analogue 5 c …
RM Al-Zoubi, DG Hall - Organic Letters, 2010 - ACS Publications
… For example, 5-methoxy-2-iodophenylboronic acid 3 was converted into biaryl derivatives by a highly chemoselective Suzuki−Miyaura coupling reaction with good to excellent yields (…
Number of citations: 78 pubs.acs.org

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